4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
Overview
Description
4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is a heterocyclic compound with a pyrazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the allylamino substituent contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazolone core. This intermediate is then subjected to a condensation reaction with allylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolones.
Scientific Research Applications
4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the allylamino group can form hydrogen bonds with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazolone core but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are often compared with pyrazolone derivatives for their pharmacological potential.
Uniqueness
4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is unique due to the combination of the nitrophenyl and allylamino groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-(prop-2-enyliminomethyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-8-15-9-13-10(2)16-17(14(13)19)11-4-6-12(7-5-11)18(20)21/h3-7,9,16H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQITGYLNMGHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.